1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21F2NO3S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterospirocyclic Compounds in Peptide Synthesis
The study by Suter et al. (2000) explores the synthesis and applications of heterospirocyclic compounds similar to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one in peptide synthesis. They developed a novel class of dipeptide synthons that showed potential for use in the construction of peptides, demonstrating their utility in the synthesis of complex peptide structures. This research highlights the potential of such compounds in facilitating peptide bond formation, a crucial step in the synthesis of peptides and proteins for various biological and pharmaceutical applications Suter et al., 2000.
Anti-tumor Activity of Hydantoin Derivatives
Basappa et al. (2009) investigated the anti-tumor and anti-angiogenic activities of azaspiro bicyclic hydantoin derivatives, which share structural similarities with 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one. Their findings suggest significant anti-proliferative effects against certain cancer cell lines, with mechanisms involving the inhibition of VEGF secretion, a key factor in tumor angiogenesis. This study underscores the therapeutic potential of such compounds in cancer treatment, particularly in targeting tumor growth and metastasis through angiogenesis inhibition Basappa et al., 2009.
Synthesis and Transformation of Cyclic Sulfoximines
Ye et al. (2014) demonstrated the synthesis and transformation of cyclic sulfoximines from N-tert-butanesulfinyl imines and arynes, facilitated by a difluoro(phenylsulfonyl)methyl group. Their work provides a method for creating structurally complex and functionally diverse sulfoximines, highlighting the importance of difluoro(phenylsulfonyl)methyl groups in synthetic organic chemistry. This research opens new avenues for the development of sulfoximines as potential pharmacophores or building blocks in drug discovery Ye et al., 2014.
properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO3S/c1-24(22,23)14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOYOJQIEGIBNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.